N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Description
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a thiazole ring, a pyrrolidine ring, and various functional groups
Properties
Molecular Formula |
C22H20ClN3O2S |
|---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H20ClN3O2S/c1-13-6-8-18(9-7-13)26-12-16(11-19(26)27)21(28)25-22-24-20(14(2)29-22)15-4-3-5-17(23)10-15/h3-10,16H,11-12H2,1-2H3,(H,24,25,28) |
InChI Key |
LIFJDJFZJDYHBL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC(=C(S3)C)C4=CC(=CC=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC(=C(S3)C)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with a chlorophenyl derivative, the thiazole ring is formed through a cyclization reaction involving a thiourea derivative under acidic conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized separately through a cyclization reaction involving an amine and a ketone.
Coupling Reactions: The thiazole and pyrrolidine intermediates are then coupled through amide bond formation using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous Flow Chemistry: To enhance reaction efficiency and yield.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Employing chromatography and crystallization for purification.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly on the chlorophenyl ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to, altering their activity.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide shares structural similarities with other thiazole and pyrrolidine derivatives.
Examples: Compounds like thiazole-based antibiotics or pyrrolidine-based inhibitors.
Uniqueness
Unique Structural Features: The combination of thiazole and pyrrolidine rings with specific substituents makes this compound unique.
Distinct Biological Activities: The specific arrangement of functional groups may confer unique biological activities not seen in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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